molecular formula C8H10F3N3 B1303473 N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine CAS No. 207557-34-4

N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine

Cat. No.: B1303473
CAS No.: 207557-34-4
M. Wt: 205.18 g/mol
InChI Key: PFGNVKSFFSSFEU-UHFFFAOYSA-N
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Description

N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine is a useful research compound. Its molecular formula is C8H10F3N3 and its molecular weight is 205.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biogenic Amines and Nitrosamine Formation

Biogenic amines, non-volatile amines formed by the decarboxylation of amino acids, are significant in determining fish safety and quality. While histamine is commonly associated with scombroid food poisoning, it alone may not suffice to cause toxicity unless potentiated by other amines such as cadaverine and putrescine. These amines also play roles in fish spoilage and the formation of nitrosamines like nitrosopiperidine and nitrosopyrrolidine, with environmental factors such as impure salt, high temperature, and low pH enhancing nitrosamine formation. Understanding the interplay between biogenic amines and nitrosamine formation is crucial for ensuring the safety of fish products (Bulushi et al., 2009).

PFAS Removal with Amine-Functionalized Sorbents

Perfluoroalkyl and polyfluoroalkyl substances (PFAS) are persistent pollutants in water supplies. Amine-containing sorbents offer promising solutions for PFAS removal in water treatment processes. The efficiency of these sorbents relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology. Designing next-generation sorbents involves understanding these interactions to enhance PFAS removal efficiency, highlighting the potential of amine-functionalized materials in environmental remediation efforts (Ateia et al., 2019).

Advanced Oxidation Processes for Amine Degradation

Nitrogen-containing compounds, including amines, are resistant to conventional degradation processes, posing environmental risks. Advanced Oxidation Processes (AOPs) have shown effectiveness in degrading these recalcitrant compounds. The review on amine and azo compound degradation using AOPs highlights the significant impact of process parameters and suggests that combining different AOPs under optimized conditions could lead to synergistic effects, improving treatment efficacy for effluents containing these pollutants (Bhat & Gogate, 2021).

Amine-functionalized Metal-organic Frameworks (MOFs)

Amine-functionalized MOFs are explored for their potential applications, particularly in CO2 capture due to the strong interaction between CO2 and amino functionalities. These materials have shown high CO2 sorption capacity and demonstrate promising applications in catalysis and gas separation, underscoring the versatility of amine-functionalized MOFs in addressing environmental and energy challenges (Lin et al., 2016).

Analytical Techniques for Biogenic Amine Detection

The detection of biogenic amines in foods is crucial for food safety and public health. Analytical techniques, particularly liquid chromatography coupled with mass spectrometry, have been developed for sensitive and selective analysis of biogenic amines and their metabolites in various matrices, including food products and biological samples. These methods facilitate the understanding of the biological effects and exposures to biogenic amines, contributing to food safety and quality assurance efforts (Teunissen et al., 2010).

Properties

IUPAC Name

N'-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3/c9-8(10,11)6-1-2-7(14-5-6)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGNVKSFFSSFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381435
Record name (2-aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207557-34-4
Record name (2-aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-5-(trifluoromethyl)pyridine (5.0 g) was heated with ethylenediamine (20 ml) at 120° C. overnight. The excess ethylenediamine was removed by rotary evaporation and the residue was partitioned between dichloromethane and 2.5 M aqueous sodium hydroxide. The aqueous layer was extracted 5 times further with dichloromethane. The combined organic layers were washed with a saturated aqueous sodium chloride solution, dried, then concentrated in vacuo to give (2-aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine as an orange oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

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